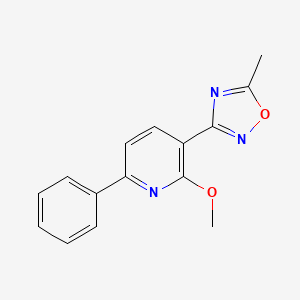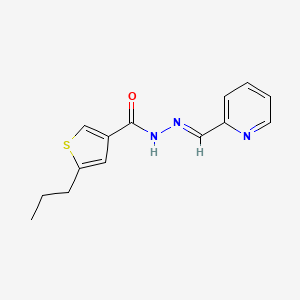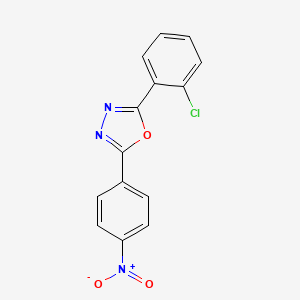
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole compounds involves oxidative cyclization of hydrazones derived from substituted benzaldehydes, using oxidants like chloramine-T. This method was utilized to create compounds with varying antimicrobial activities, showcasing the versatility and potential of such synthetic routes for oxadiazole derivatives, including the target compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as IR, NMR, and X-ray crystallography. For example, a related compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, was characterized revealing a stable crystal structure facilitated by π…π packing and intramolecular hydrogen bonding, indicative of the detailed structural insights obtainable for our target compound (Bai Linsha, 2015).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds can vary, including their use in creating Schiff base compounds with reported antibacterial activities. These reactions typically involve the condensation of diamino-oxadiazoles with substituted benzaldehydes, highlighting the chemical versatility of oxadiazole derivatives (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application. These properties are influenced by the molecular structure, as seen in the crystalline features and fluorescence of related compounds. Such analyses provide a basis for understanding the physical characteristics of our target compound (Bai Linsha, 2015).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity towards various agents and conditions, underpin their utility in diverse applications. Studies on related compounds show significant antibacterial activity, influenced by structural variations. These insights into the chemical behavior of oxadiazole compounds shed light on the potential activities of our target molecule (Rai et al., 2009).
Propiedades
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-16-14(18-20-10)12-8-9-13(17-15(12)19-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLAVARVDWEODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)


![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)